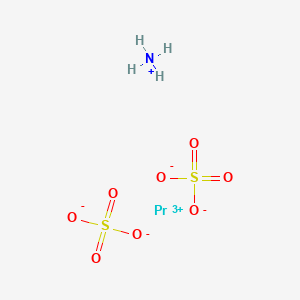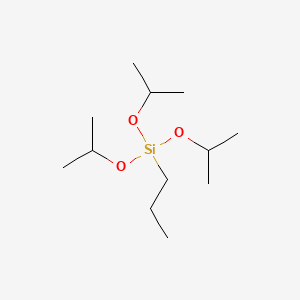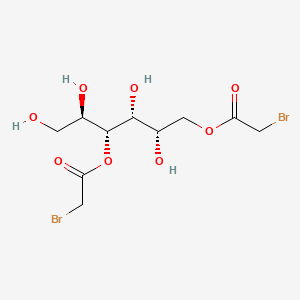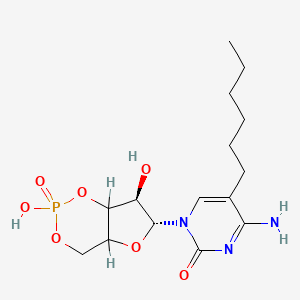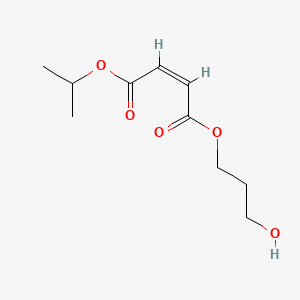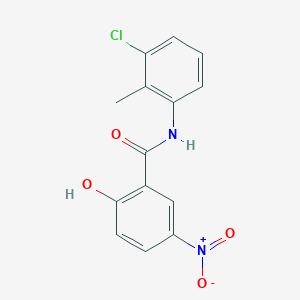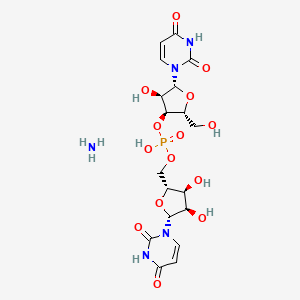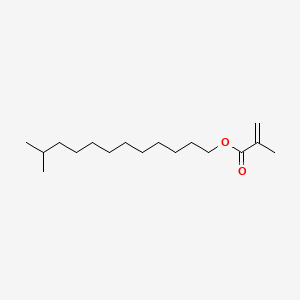
Isotridecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isotridecyl methacrylate is a hydrophobic, monofunctional methacrylate monomer with the chemical formula C17H32O2. It is an ester of methacrylic acid and is commonly used as a raw material in the synthesis of polymers. This compound is known for its low glass transition temperature, making it an excellent flexible and plasticizing monomer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isotridecyl methacrylate can be synthesized through the esterification of methacrylic acid with isotridecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of high-purity reactants to ensure a high yield and purity of the final product. The reaction mixture is typically distilled to separate the this compound from any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Isotridecyl methacrylate undergoes various chemical reactions, including:
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Polymerization: It forms homopolymers and copolymers with other monomers such as (meth)acrylic acid, acrylonitrile, and styrene
Common Reagents and Conditions
Addition Reactions: Common reagents include organic and inorganic compounds that can add across the double bond of the methacrylate group.
Polymerization: Polymerization reactions typically involve initiators such as peroxides or azo compounds under controlled temperature conditions.
Major Products Formed
Addition Reactions: The major products are various addition compounds depending on the reactants used.
Polymerization: The major products are homopolymers and copolymers with enhanced properties such as chemical resistance, impact strength, and hydrophobicity
Applications De Recherche Scientifique
Isotridecyl methacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, low shrinkage, and chemical resistance
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the formulation of adhesives and sealants for medical devices.
Industry: Applied in the production of coatings, adhesives, and high solids acrylic polyols for automotive coatings
Mécanisme D'action
The mechanism of action of isotridecyl methacrylate involves its ability to undergo polymerization and addition reactions. The methacrylate group in the compound allows it to form covalent bonds with other monomers, leading to the formation of polymers with desired properties. The hydrophobic nature of this compound imparts water resistance and flexibility to the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isodecyl methacrylate
- Isobornyl methacrylate
- Lauryl methacrylate
Comparison
Isotridecyl methacrylate is unique due to its long hydrophobic tail, which provides superior flexibility and impact resistance compared to other methacrylate monomers. Its low glass transition temperature makes it an excellent choice for applications requiring flexibility and plasticization .
Propriétés
Numéro CAS |
94247-05-9 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
11-methyldodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-15(2)13-11-9-7-5-6-8-10-12-14-19-17(18)16(3)4/h15H,3,5-14H2,1-2,4H3 |
Clé InChI |
XWQPYRZLNKQZFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


